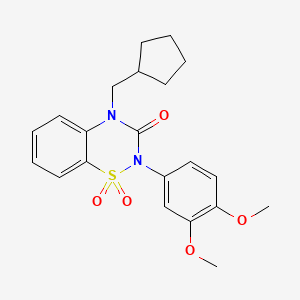![molecular formula C12H14ClFN4O B15122566 4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15122566.png)
4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that features a unique combination of a fluoropyridine ring, an azetidine ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyridine ring. The fluoropyridine ring can be synthesized through various methods, including nucleophilic substitution reactions and cyclization reactions . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the pyridine or azetidine rings.
Aplicaciones Científicas De Investigación
4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluoropyridine derivatives and azetidine-containing molecules. Examples include:
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
- 2-Chloro-5-fluoropyrimidine
- (5-Chloro-6-fluoropyridin-2-yl)methanamine
Uniqueness
4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14ClFN4O |
|---|---|
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
4-[1-(5-chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C12H14ClFN4O/c13-8-3-10(14)12(16-4-8)18-5-9(6-18)17-2-1-15-11(19)7-17/h3-4,9H,1-2,5-7H2,(H,15,19) |
Clave InChI |
RZJNHZHYFKKEBL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)C2CN(C2)C3=C(C=C(C=N3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122492.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B15122499.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)
![2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B15122511.png)
![N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122514.png)
![[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B15122520.png)
![Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15122524.png)
![7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15122532.png)
![N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15122538.png)
![1-(3,4-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15122553.png)
![2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine](/img/structure/B15122560.png)
![4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15122578.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15122582.png)
